molecular formula C12H22BNO4S B13541145 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione

Cat. No.: B13541145
M. Wt: 287.19 g/mol
InChI Key: CPWPYPPRMPEYCW-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[222]octane-2,2-dione is a complex organic compound featuring a boron-containing dioxaborolane ring, a sulfur atom, and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor reacts with tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the bicyclic structure.

    Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various boron-containing organic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing ring makes it valuable in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

Medically, the compound has potential applications in the development of new therapeutic agents. Its ability to undergo various chemical modifications allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its boron-containing structure provides unique properties that can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. Additionally, the bicyclic structure can interact with hydrophobic pockets in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione apart is its combination of a boron-containing ring and a sulfur atom within a bicyclic framework. This unique structure provides distinct reactivity and interaction profiles, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C12H22BNO4S

Molecular Weight

287.19 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2λ6-thia-1-azabicyclo[2.2.2]octane 2,2-dioxide

InChI

InChI=1S/C12H22BNO4S/c1-11(2)12(3,4)18-13(17-11)10-9-5-7-14(8-6-9)19(10,15)16/h9-10H,5-8H2,1-4H3

InChI Key

CPWPYPPRMPEYCW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3CCN(S2(=O)=O)CC3

Origin of Product

United States

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